Tert-butyl 4-chloro-3-nitrobenzoate
Description
Tert-butyl 4-chloro-3-nitrobenzoate is an aromatic ester derivative featuring a chloro group at position 4, a nitro group at position 3, and a tert-butyl ester moiety. These compounds are intermediates in organic synthesis, particularly in the construction of heterocyclic systems like 1H-benzo[d]imidazoles, which have applications in medicinal chemistry . The tert-butyl variant is expected to share similar reactivity patterns but differ in steric and electronic properties due to its bulky tert-butyl group.
Properties
IUPAC Name |
tert-butyl 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTMDLPSCGNGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442514 | |
| Record name | t-butyl 4-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157160-99-1 | |
| Record name | t-butyl 4-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-chloro-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid, followed by esterification with tert-butyl alcohol. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group. The esterification step involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the reaction between the carboxylic acid and tert-butyl alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-nitrobenzoic acid and tert-butyl alcohol in the presence of acidic or basic catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-chloro-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 4-chloro-3-nitrobenzoate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-3-nitrobenzoate depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active acid form. The chlorine atom can also engage in halogen bonding or be substituted by other functional groups, modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Crystallographic and Structural Features
Ethyl 4-Chloro-3-Nitrobenzoate
- Crystal system: Monoclinic, space group C2/c .
- Unit cell parameters :
- Hydrogen bonding : Intramolecular C–H⋯O bonds form a planar five-membered ring (dihedral angle = 4.40° with adjacent benzene ring). Intermolecular C–H⋯O bonds stabilize the crystal lattice .
Hypothetical Tert-Butyl Analog
- Predicted structure : The bulky tert-butyl group would disrupt the planar arrangement observed in the ethyl analog, increasing the dihedral angle between the ester moiety and benzene ring.
Table 2: Structural Comparison
| Property | Ethyl 4-Chloro-3-Nitrobenzoate | Tert-Butyl 4-Chloro-3-Nitrobenzoate (Predicted) |
|---|---|---|
| Molecular weight (g/mol) | 229.61 | 257.70 |
| Hydrogen bonding | Intramolecular + Intermolecular | Limited intermolecular |
| Dihedral angle | 4.40° | >10° (estimated) |
Chemical Reactivity and Stability
- Hydrolysis :
- Nucleophilic aromatic substitution : Both esters are activated at the 4-chloro position due to the nitro group’s meta-directing effect. However, the tert-butyl ester’s bulk may slow reaction kinetics compared to the ethyl analog.
Biological Activity
Tert-butyl 4-chloro-3-nitrobenzoate (C11H12ClN2O4) is an organic compound that has garnered attention due to its biological activity and potential applications in medicinal chemistry. It is characterized by the presence of a chloro group and a nitro group on the benzoate structure, which contribute to its reactivity and interaction with biological targets.
Structure and Composition
- Molecular Formula: C11H12ClN2O4
- Molecular Weight: 272.67 g/mol
- Functional Groups: Nitro group (-NO2), Chloro group (-Cl), Ester group (-COOR)
Synthesis
This compound can be synthesized through various methods, including:
- Esterification : Reaction of 4-chloro-3-nitrobenzoic acid with tert-butanol in the presence of acid catalysts.
- Substitution Reactions : Utilizing thionyl chloride to convert benzoic acid derivatives into acyl chlorides, followed by reaction with tert-butanol.
This compound acts primarily as an inhibitor of specific enzymes, particularly peroxidases. The compound's nitro and chloro groups facilitate interactions through hydrogen bonding and electrostatic forces, allowing it to bind effectively to the active sites of target enzymes .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Notably, compounds with similar nitrobenzoate scaffolds have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis), suggesting that this compound may exhibit comparable efficacy .
Comparative Antimicrobial Efficacy Table
| Compound | Activity Against M. tuberculosis | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Potentially active | TBD | |
| 4-Nitrobenzoic Acid | Active | <10 | |
| 3,5-Dinitrobenzoate | Highly active | <5 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines, particularly THP-1 monocytes. The findings indicate that while the compound exhibits antimicrobial properties, its cytotoxicity is relatively low compared to other nitro compounds, making it a candidate for further development as a therapeutic agent .
Study on Enzyme Inhibition
A study focused on the inhibition of peroxidase by this compound demonstrated significant binding affinity. The compound was shown to inhibit enzyme activity in a dose-dependent manner, suggesting its potential use in therapeutic applications targeting oxidative stress-related diseases .
Antimycobacterial Activity Investigation
Research involving a library of nitrobenzoates revealed that those with aromatic nitro substitutions exhibited superior antitubercular activity. This compound was included in this library and displayed promising results against various strains of M. tuberculosis, warranting further investigation into its mechanism and efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
